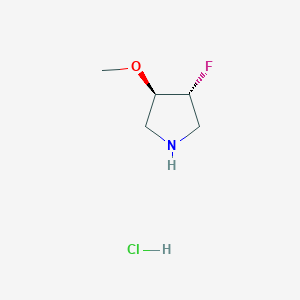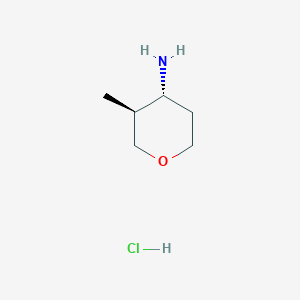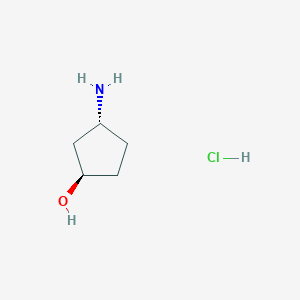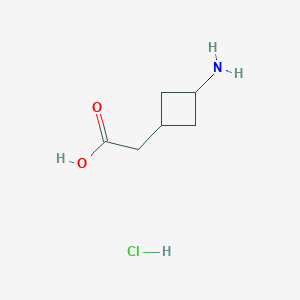![molecular formula C12H20N2O6 B3105242 1-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1523606-38-3](/img/structure/B3105242.png)
1-Oxa-6-azaspiro[3.3]heptane hemioxalate
Overview
Description
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in medicinal chemistry and as a building block for various chemical syntheses. The compound has a molecular weight of 288.3 and is often used in research and development due to its interesting chemical properties .
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate typically involves cyclization reactions under basic conditions. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, strong acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
This compound is widely used in scientific research, particularly in medicinal chemistry. It serves as a building block for new drug candidates and is often used as a structural surrogate for morpholine in drug-like molecules . Additionally, it has applications in chemical synthesis and pharmaceutical research, where it is used to develop new therapeutic agents and study their properties.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, influencing their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is unique due to its spirocyclic structure, which distinguishes it from other similar compounds. Similar compounds include 6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane oxalate . These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVKVADDRLOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105190.png)
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105208.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B3105218.png)
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B3105226.png)

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)

![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
